molecular formula C13H23N3O8S B12285485 Butanamide, 2-(acetylamino)-N-beta-D-glucopyranosyl-3-methyl-3-(nitrosothio)-, (2S)-(9CI)

Butanamide, 2-(acetylamino)-N-beta-D-glucopyranosyl-3-methyl-3-(nitrosothio)-, (2S)-(9CI)

Cat. No.: B12285485
M. Wt: 381.40 g/mol
InChI Key: QNMMQEFPNFRVFP-BNVVCWPGSA-N
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Description

Butanamide, 2-(acetylamino)-N-beta-D-glucopyranosyl-3-methyl-3-(nitrosothio)-, (2S)-(9CI) is a complex organic compound with a unique structure that includes an acetylamino group, a glucopyranosyl moiety, and a nitrosothio group

Chemical Reactions Analysis

Butanamide, 2-(acetylamino)-N-beta-D-glucopyranosyl-3-methyl-3-(nitrosothio)-, (2S)-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrosothio group can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to Butanamide, 2-(acetylamino)-N-beta-D-glucopyranosyl-3-methyl-3-(nitrosothio)-, (2S)-(9CI) include other butanamides and glucopyranosyl derivatives . the presence of the unique combination of acetylamino, glucopyranosyl, and nitrosothio groups sets this compound apart. This combination of functional groups provides distinct chemical properties and biological activities that are not found in other similar compounds .

Some similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall chemical behavior.

Properties

Molecular Formula

C13H23N3O8S

Molecular Weight

381.40 g/mol

IUPAC Name

(2S)-2-acetamido-3-methyl-3-nitrososulfanyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide

InChI

InChI=1S/C13H23N3O8S/c1-5(18)14-10(13(2,3)25-16-23)11(22)15-12-9(21)8(20)7(19)6(4-17)24-12/h6-10,12,17,19-21H,4H2,1-3H3,(H,14,18)(H,15,22)/t6-,7-,8+,9-,10+,12-/m1/s1

InChI Key

QNMMQEFPNFRVFP-BNVVCWPGSA-N

Isomeric SMILES

CC(=O)N[C@@H](C(=O)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(C)(C)SN=O

Canonical SMILES

CC(=O)NC(C(=O)NC1C(C(C(C(O1)CO)O)O)O)C(C)(C)SN=O

Origin of Product

United States

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